molecular formula C18H12FN3O2S2 B2444820 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-67-6

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2444820
M. Wt: 385.43
InChI Key: YJTSPUOZCBLCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, has been reported . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a thiazolo[5,4-d]thiazole functionalized covalent triazine framework showed superior photocatalytic activity for hydrogen production and dye degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine was 3.14 g (42%), forming off-white crystals, with a melting point of 202–203°C .

Scientific Research Applications

Enzyme Inhibition and Neurological Applications

One significant area of application for this compound class is the inhibition of specific enzymes and its implications in neurological conditions. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound of interest, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. Such compounds have shown potential in modulating the kynurenine pathway, which plays a critical role in neurological disorders due to its involvement in producing neuroactive metabolites. The research demonstrated that these inhibitors could increase kynurenic acid concentration in the brain, suggesting therapeutic potential for neurological conditions associated with this pathway (S. Röver et al., 1997).

Antidiabetic and Hypoglycemic Agents

Another application area is the development of antidiabetic agents. Compounds structurally similar to 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their hypoglycemic properties. These studies have led to the identification of fluorinated pyrazoles and thioureas with significant antidiabetic activity, highlighting the potential of such compounds in managing diabetes through their ability to modulate glucose levels (H. Faidallah et al., 2016).

Cancer Research

In the field of cancer research, derivatives of benzenesulfonamide have been explored for their anticancer properties. A variety of these compounds have been synthesized and tested against different cancer cell lines, revealing promising anticancer activity. This suggests that modifications to the benzenesulfonamide scaffold, including the introduction of the 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl) group, could lead to effective treatments for various cancers by inhibiting cell proliferation or inducing apoptosis in cancer cells (H. Gul et al., 2016).

Environmental and Biological Sensing

The research applications extend into environmental and biological sensing, where derivatives have been used to develop fluorescent probes for the selective detection of specific ions or molecules. This application is crucial for monitoring environmental pollutants or biological markers, contributing to environmental protection and the advancement of diagnostic methods. The development of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols exemplifies the utility of these compounds in sensitive and selective detection techniques (Z. Wang et al., 2012).

Future Directions

The future directions in the research of similar compounds involve improving their performance. For instance, the introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of covalent triazine frameworks .

properties

IUPAC Name

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTSPUOZCBLCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.